

Application Notes and Protocols: N-Allyl-4-methylbenzenesulfonamide in Ring-Closing Enyne Metathesis

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Compound of Interest

Compound Name:	N-Allyl-4-methylbenzenesulfonamide
Cat. No.:	B188080

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Introduction

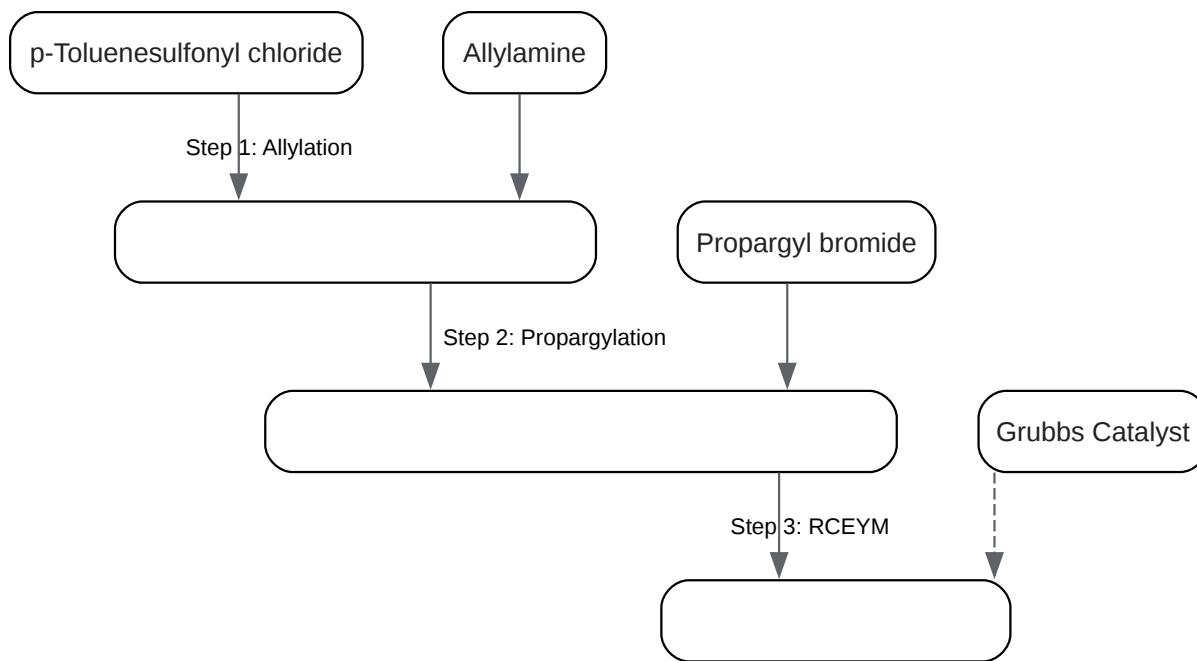
These application notes detail the synthesis and application of **N-Allyl-4-methylbenzenesulfonamide** as a precursor to a substrate for ring-closing enyne metathesis (RCEYM). It is a common misconception that this compound acts as a catalyst in this reaction. In fact, **N-Allyl-4-methylbenzenesulfonamide** is a valuable building block which, after further functionalization to introduce an alkyne moiety, serves as a substrate for powerful ruthenium-catalyzed cyclization reactions. This process, known as RCEYM, is instrumental in the synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.

This document provides detailed protocols for the synthesis of the enyne precursor, N-allyl-N-propargyl-4-methylbenzenesulfonamide, and its subsequent cyclization via RCEYM to form a diene-containing cyclic sulfonamide.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from p-toluenesulfonyl chloride. The first step is the synthesis of **N-Allyl-4-methylbenzenesulfonamide**. This

intermediate is then propargylated to introduce the alkyne group, yielding the enyne substrate required for the ring-closing metathesis reaction. The final step is the ruthenium-catalyzed RCEYM to produce the desired cyclic product.



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Caption: Synthetic workflow for the preparation of a cyclic sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

This protocol describes the synthesis of **N-Allyl-4-methylbenzenesulfonamide** from 4-methylbenzenesulfonyl chloride and allylamine.

Materials:

- 4-Methylbenzenesulfonyl chloride

- Allylamine
- Tetrahydrofuran (THF)
- Aqueous potassium carbonate (0.59 M)
- Hydrochloric acid (5 M)
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.
- Cool the flask in an ice bath and add allylamine (1.1 eq) dropwise with stirring.
- Add aqueous potassium carbonate (1.1 eq) dropwise to the stirring mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, acidify the mixture with 5 M HCl.
- Dilute the mixture with dichloromethane and transfer to a separatory funnel.
- Wash the organic layer sequentially with water (3x) and brine (1x).
- Back-extract the aqueous layers with dichloromethane.

- Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Parameter	Value	Reference
<hr/>		
Reactants		
4-Methylbenzenesulfonyl chloride	1.002 g (5.25 mmol)	[1]
Allylamine	0.46 mL (5.90 mmol)	[1]
K ₂ CO ₃ (0.59 M aq.)	10 mL (5.90 mmol)	[1]
Solvent	THF	[1]
Reaction Time	24 hours	[1]
Temperature	Room Temperature	[1]
Product Yield	~73%	[2]

Protocol 2: Synthesis of N-Allyl-N-propargyl-4-methylbenzenesulfonamide

This protocol details the propargylation of **N-Allyl-4-methylbenzenesulfonamide** to form the enyne substrate.

Materials:

- N-Allyl-4-methylbenzenesulfonamide**
- Propargyl bromide
- Potassium carbonate
- Acetone

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

Procedure:

- To a solution of **N-Allyl-4-methylbenzenesulfonamide** (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Add propargyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and stir for 12-16 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and filter off the potassium carbonate.
- Wash the solid with acetone.
- Combine the filtrate and washings, and concentrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
- Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Quantitative Data (Representative):

Parameter	Value
Reactants	
N-Allyl-4-methylbenzenesulfonamide	1.0 eq
Propargyl bromide	1.2 eq
K ₂ CO ₃	1.5 eq
Solvent	Acetone
Reaction Time	12-16 hours
Temperature	Reflux
Product Yield	85-95% (expected)

Protocol 3: Ring-Closing Enyne Metathesis (RCEYM)

This protocol describes the cyclization of N-allyl-N-propargyl-4-methylbenzenesulfonamide using a second-generation Grubbs catalyst.

Materials:

- N-Allyl-N-propargyl-4-methylbenzenesulfonamide
- Grubbs Catalyst, 2nd Generation
- Anhydrous dichloromethane (DCM) or Toluene
- Schlenk flask
- Inert gas supply (Argon or Nitrogen)
- Magnetic stirrer

Procedure:

- Dissolve N-allyl-N-propargyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous solvent (DCM or toluene) in a Schlenk flask to a concentration of 0.025 M.

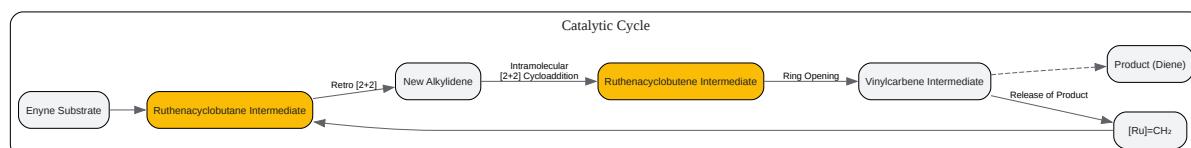
- Degas the solution by bubbling with an inert gas for 15-20 minutes.
- Add the Grubbs catalyst (3-12 mol%) to the flask under a positive pressure of inert gas.
- Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 16 hours).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography to isolate the cyclic sulfonamide.

Quantitative Data for RCEYM of a Similar Sulfonamide:

Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
N-allyl-N-(1-phenylprop-2-ynyl)sulfamide	Grubbs II (3)	Toluene	100 (MW)	0.25	81	[3]
N-allyl-N-(1-cyclohexylprop-2-ynyl)sulfamide	Grubbs II (3)	Toluene	100 (MW)	0.25	74	[3]
Allylic/Propargylic Cyanamide	Grubbs II (12)	Toluene	60	16	60	[4]

Mechanism of Ring-Closing Enyne Metathesis

The catalytic cycle of RCEYM is initiated by the reaction of the ruthenium catalyst with either the alkene ('ene-first') or the alkyne ('yne-first') moiety of the substrate. The 'ene-first' pathway is generally favored with second-generation Grubbs catalysts.



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Caption: Simplified 'ene-first' mechanism for RCEYM.

Conclusion

While **N-Allyl-4-methylbenzenesulfonamide** is not a catalyst for ring-closing enyne metathesis, it is a readily synthesized precursor to substrates for this powerful transformation. The protocols provided herein offer a clear pathway for the preparation of enyne substrates and their subsequent cyclization to form valuable heterocyclic structures. This methodology is of significant interest to researchers in organic synthesis and medicinal chemistry for the construction of novel molecular architectures.

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